molecular formula C6H8S2 B13913431 Thiophene, 2-ethylthio CAS No. 6911-35-9

Thiophene, 2-ethylthio

Cat. No.: B13913431
CAS No.: 6911-35-9
M. Wt: 144.3 g/mol
InChI Key: XLEZAQDRMZZJTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene, 2-ethylthio, can be synthesized through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the reaction of 2-ethynylthiophene with ethylthiol in the presence of a catalyst can yield 2-ethylthiothiophene . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used for producing thiophene derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-ethylthio, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound, can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes .

Comparison with Similar Compounds

Thiophene, 2-ethylthio, can be compared with other similar compounds such as:

The uniqueness of this compound, lies in its ethylthio group, which imparts distinct chemical properties and reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

2-ethylsulfanylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-2-7-6-4-3-5-8-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZAQDRMZZJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336071
Record name Thiophene, 2-ethylthio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-35-9
Record name Thiophene, 2-ethylthio
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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